1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea
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Overview
Description
The compound “1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea” is a complex organic molecule. It contains a benzodioxol group, a pyrazol group, and a tetrahydropyran group . It’s worth noting that similar compounds have been studied for their anticancer activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis involved D-tryptophan methyl ester hydrochloride and piperonal chloride dissolved in redistilled tetrahydrofuran, followed by the addition of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 .Scientific Research Applications
Structural Characteristics and Synthesis
Research on related compounds often focuses on the synthesis and crystal structure analysis. For instance, the crystal structure of azimsulfuron, a sulfonylurea herbicide, has been studied for its molecular interactions and three-dimensional architecture, showcasing the importance of hydrogen bonds and π–π interactions in stabilizing the compound's structure (Youngeun Jeon et al., 2015). Such studies are pivotal for understanding how similar compounds, including the one , might interact at the molecular level.
Applications in Scientific Research
Compounds with complex heterocyclic structures have been explored for a variety of scientific applications. For example, the development of multicomponent reactions for synthesizing pharmaceutically relevant heterocycles using urea as an organo-catalyst highlights the potential of these compounds in drug discovery and development (G. Brahmachari & B. Banerjee, 2014). Such methodologies can be applied to synthesize a wide range of functionalized heterocycles, possibly including the target compound, and explore their applications in medicine and agriculture.
Potential for Novel Applications
The synthesis and characterization of novel pyrazole derivatives, as detailed in studies focusing on their structural elucidation and potential applications, suggest a broad interest in this class of compounds for applications ranging from materials science to pharmaceuticals (K. Kumara et al., 2018). The detailed analysis of their crystal structure and molecular interactions provides a foundation for further exploration of their functional properties.
Future Directions
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c22-17(19-12-4-5-15-16(7-12)25-11-24-15)20-13-8-18-21(9-13)10-14-3-1-2-6-23-14/h4-5,7-9,14H,1-3,6,10-11H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPTUYDDUHALOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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